molecular formula C17H18FNO3 B5743182 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

Cat. No.: B5743182
M. Wt: 303.33 g/mol
InChI Key: SQOXSGZXNJNVII-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-fluorobenzamide is a fluorinated benzamide derivative featuring a 3,4-dimethoxyphenethylamine backbone. Structurally, it combines a 4-fluorobenzoyl group with a 3,4-dimethoxyphenethyl moiety, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via amide coupling between 4-fluorobenzoyl chloride and 3,4-dimethoxyphenethylamine, a method analogous to the preparation of N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B), which yields 80% under similar conditions .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOXSGZXNJNVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide and related benzamide derivatives:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzoyl group (no fluorine) 315.35 g/mol 80% yield; mp 90°C; studied for bioactivity [1]
N-(2-Diethylaminoethyl)-4-[18F]fluorobenzamide Radiolabeled with $ ^{18}F $; diethylamino group 280.31 g/mol Used in PET imaging; synthesized via HOBT/EDC coupling [2]
N-[2-(2,3-Dihydrobenzodioxin-6-yl)ethyl]-4-fluorobenzamide 2,3-Dihydrobenzodioxin substituent 301.31 g/mol Potential CNS targeting; CAS 876919-11-8 [12]
N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide Dichloro, tetrafluoroethoxy groups 428.14 g/mol Crystallographic data (R factor = 0.084); agrochemical research [8]
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide Trifluoromethyl group (vs. 4-fluoro) 383.34 g/mol Enhanced lipophilicity; CAS 497060-02-3 [13]

Structural and Functional Insights

  • Fluorine vs. Non-Fluorinated Analogs: The 4-fluoro substitution in the target compound enhances electronegativity and metabolic stability compared to Rip-B’s non-fluorinated benzamide . Fluorine’s electron-withdrawing effects may also influence receptor binding affinity, a property leveraged in radiolabeled analogs like $ ^{18}F $-DAFBA for imaging .
  • Heterocyclic Modifications : The 2,3-dihydrobenzodioxin substituent in introduces a fused oxygen-rich ring system, which may improve solubility or target neural receptors.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly its interaction with specific receptors and enzymes. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorobenzamide structure with a 3,4-dimethoxyphenyl group attached via an ethyl linker. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially influencing its biological interactions.

Target Receptors

The primary target of this compound is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor is implicated in various neurological processes and is a focus for neuroprotective drug development.

Mode of Action

The compound binds to α7nAChR, which leads to several downstream effects:

  • Neuroprotection : It has been shown to reduce the toxic effects of amyloid proteins on nerve cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of human carboxylesterase-2 (hCE-2), involved in drug metabolism and detoxification pathways, indicating its relevance in pharmacokinetics.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by amyloid-beta toxicity.
  • Anticancer Potential : Preliminary investigations suggest that it may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis .

Case Studies and Experimental Data

  • Neuroprotection Studies :
    • In a study examining the effects on neuronal cultures exposed to amyloid-beta, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to the activation of α7nAChR pathways that promote cell survival.
  • Anticancer Activity :
    • Research involving non-small cell lung cancer (NSCLC) cells indicated that compounds structurally related to this compound exhibited reduced cell viability through induction of apoptosis. The compound's ability to inhibit specific kinases was also noted as a contributing factor to its anticancer activity .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionBiological ActivityReference
This compoundα7nAChR agonist; hCE-2 inhibitorNeuroprotective; anticancer
2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamidehCE-2 inhibitorModerate enzyme inhibition
Spautin-1 analoguesKinase inhibitorsAnticancer activity in NSCLC

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